5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester
Description
5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester is a heterocyclic organic compound featuring a benzo[b]thiophene core fused with a benzene ring and a thiophene moiety. The cyclopropyl substituent at the 5-position and the methyl ester group at the 2-position confer distinct electronic and steric properties to the molecule.
Properties
IUPAC Name |
methyl 5-cyclopropyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-15-13(14)12-7-10-6-9(8-2-3-8)4-5-11(10)16-12/h4-8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAINLPHWNUNXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal–Knorr reaction , which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction , which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives .
Biology: In biological research, it is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities .
Medicine: The compound is explored for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties .
Industry: In the industrial sector, it is used in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs) .
Mechanism of Action
The exact mechanism of action of 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester can be contextualized by comparing it to analogous compounds (Table 1). Key comparisons include substituent effects, molecular properties, and applications.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Differences
- Substituent Effects: The cyclopropyl group in the target compound enhances lipophilicity and steric bulk compared to the amino group in methyl 5-amino-1-benzothiophene-2-carboxylate . This difference may influence membrane permeability in biological systems. The bromo-4-oxo-pentyl chain in the thiophene analogue (C₁₁H₁₃BrO₃S) introduces electrophilic reactivity, making it a candidate for further functionalization via nucleophilic substitution . The carboxylic acid in 2-thiophenecarboxylic acid contrasts with the methyl ester in the target compound, leading to divergent solubility profiles (polar vs. moderate lipophilicity) .
Biological Activity
5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester (CBT) is a heterocyclic compound that has garnered attention for its significant biological activities. This article aims to explore its biochemical properties, interactions with biological targets, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of CBT is C13H12O2S, with a molecular weight of 232.30 g/mol. The compound features a cyclopropyl group attached to a benzo[b]thiophene core, which is instrumental in its unique biological activity. The presence of the cyclopropyl moiety enhances its binding affinity to various molecular targets, making it a candidate for drug discovery and development.
Enzyme Modulation
CBT has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. These interactions can lead to either inhibition or activation of these enzymes, affecting metabolic pathways essential for maintaining homeostasis in biological systems.
- Cytochrome P450 Interaction : CBT influences the activity of cytochrome P450 enzymes, potentially altering drug metabolism and efficacy.
- MAPK Pathway Modulation : The compound also affects cellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a pivotal role in regulating cell proliferation and differentiation.
Biological Activity Overview
CBT exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that CBT may have potential applications in cancer therapy by modulating enzyme functions that are critical in cancer cell proliferation.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects; thus, CBT may also exhibit such properties through its structural similarities to known bioactive compounds .
Comparative Analysis with Related Compounds
The biological activity of CBT can be compared with other thiophene derivatives. Below is a table summarizing key features of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methyl-benzo[b]thiophene-2-carboxylic acid methyl ester | C11H10O2S | Lacks cyclopropyl group; different biological activity |
| 5-Chloro-benzo[b]thiophene-2-carboxylic acid methyl ester | C13H11ClO2S | Chlorine substituent; altered reactivity |
| 5-Ethyl-benzo[b]thiophene-2-carboxylic acid methyl ester | C13H14O2S | Ethyl group instead of cyclopropyl; different sterics |
Case Studies and Research Findings
- Inhibition Studies : Research indicates that CBT may act as an inhibitor of specific enzymes involved in cancer metabolism. For instance, studies have shown that certain derivatives exhibit significant inhibitory effects on cancer cell lines, suggesting that CBT could be developed into a therapeutic agent targeting these pathways .
- Cell Culture Experiments : In vitro experiments have demonstrated the ability of CBT to reverse aging phenotypes in cell cultures when used in conjunction with specific kinase inhibitors, highlighting its potential role in regenerative medicine .
- Toxicity and Selectivity : While exploring its therapeutic potential, researchers have noted the importance of selectivity in targeting specific kinases to minimize toxicity—a common challenge in drug development. CBT's unique structure may provide an avenue for enhanced selectivity over traditional inhibitors .
Q & A
Q. What are the standard synthetic routes for preparing 5-cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclopropane ring formation on a benzo[b]thiophene core. A published procedure involves reacting a halogenated or carbonyl-containing precursor (e.g., methyl 2-chloro-2-cyclopropylideneacetate) with sodium hydride and methyl halide, followed by hydrolysis . Key factors include temperature control (reflux conditions for cyclization) and stoichiometric ratios of reagents to minimize byproducts. For example, highlights the use of NaHCO₃ and Br₂ in bromination steps, requiring inert atmospheres (Ar) to prevent side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and cyclopropane integration. For instance, in related thiophene esters, ¹H-NMR peaks between δ 7.0–8.0 ppm indicate aromatic protons, while cyclopropane protons appear as multiplet signals near δ 1.0–2.5 ppm . X-ray crystallography (as in ) provides definitive structural validation, with dihedral angles (e.g., 3.1°–3.6°) confirming planarity between the ester and carboxylic acid groups .
Q. What safety precautions are essential when handling this compound in the laboratory?
Proper ventilation and personal protective equipment (PPE) are mandatory. Environmental precautions include avoiding release into drains and using closed containment systems during synthesis. Waste should be collected in sealed containers for incineration, as per EC regulations .
Q. How can researchers verify the purity of synthesized batches?
High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. describes column chromatography (silica gel, chloroform/hexane eluent) for purification, with yields >80% after optimization . Melting point analysis (e.g., 103–105°C for related thiophene esters) can also indicate purity .
Q. What are the documented solubility properties of this compound?
The ester group enhances solubility in organic solvents like chloroform, toluene, and THF. Polar aprotic solvents (e.g., DMF) may be required for reactions involving nucleophilic reagents. Aqueous solubility is limited due to the hydrophobic cyclopropyl and benzo[b]thiophene moieties .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray results) be resolved during structural analysis?
Discrepancies often arise from dynamic effects (e.g., rotamers) or crystal packing forces. In , O—H⋯O hydrogen bonds in the crystal lattice caused deviations from solution-state NMR data. Multi-technique validation (IR, MS, and computational modeling) is advised to reconcile differences .
Q. What strategies optimize reaction yields in multi-step syntheses involving cyclopropane rings?
demonstrates the use of Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install functional groups post-cyclopropanation. Key optimizations include:
Q. How can researchers mitigate byproduct formation during esterification of the benzo[b]thiophene core?
Competing reactions (e.g., transesterification or hydrolysis) are minimized by:
Q. What environmental impact assessments are required for large-scale synthesis?
Per , ecological risk assessments must address:
- Persistence in soil/water (predicted via QSAR models).
- Toxicity to aquatic organisms (e.g., Daphnia magna testing).
- Waste treatment protocols (e.g., incineration at >800°C to destroy aromatic byproducts) .
Q. How do steric effects from the cyclopropyl group influence reactivity in cross-coupling reactions?
The cyclopropyl ring’s strain and electron-withdrawing nature can alter reaction pathways. For example, in Heck couplings, steric hindrance may reduce alkene insertion efficiency. Computational studies (DFT) or kinetic isotope effects (KIE) are recommended to probe transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
